8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione
Description
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is a purine-2,6-dione derivative characterized by methyl substitutions at the 3 and 7 positions and a 3,5-diethylpyrazolyl moiety at the 8 position. The purine-2,6-dione core is a well-explored scaffold in medicinal chemistry due to its structural similarity to xanthine derivatives, which exhibit diverse biological activities, including bronchodilation and phosphodiesterase inhibition.
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-5-8-7-9(6-2)20(17-8)13-15-11-10(18(13)3)12(21)16-14(22)19(11)4/h7H,5-6H2,1-4H3,(H,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQVXWEWYXFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)NC(=O)N3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Observations:
- Aromatic vs. Heterocyclic Substituents : The 8-(3,5-diethylpyrazolyl) group in the target compound contrasts with the dimethylphenyl group in compound 5c (). Pyrazole’s electron-rich nature may enhance hydrogen bonding or π-π stacking compared to purely aromatic substituents.
- Hydrophilicity vs.
- Radiolabeling Potential: The difluoromethyl and oxohexyl groups in ’s compound enable radiolabeling for imaging, a feature absent in the target compound due to its lack of fluorination.
Physicochemical Properties
- Lipophilicity : The diethylpyrazolyl group likely increases logP compared to proxyphylline’s hydroxypropyl group but remains less lipophilic than compounds with longer alkyl chains (e.g., n-dodecyl in ).
- Solubility : The absence of polar groups (e.g., hydroxyl or piperazinyl) may reduce aqueous solubility relative to proxyphylline or piperazinyl derivatives.
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